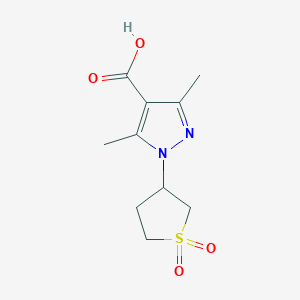

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a sulfone-containing tetrahydrothiophene ring and a carboxylic acid group. This compound is structurally distinct due to the combination of a sulfone-modified thiolane ring and a carboxylic acid functionality, making it a candidate for pharmaceutical or agrochemical applications where solubility and target interaction are critical .

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-6-9(10(13)14)7(2)12(11-6)8-3-4-17(15,16)5-8/h8H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWKPIJIXFGFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring One common approach is the oxidation of tetrahydrothiophene to introduce the dioxo functionality at the 1-position

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions can include derivatives with modified functional groups, which may have different physical, chemical, or biological properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial and anticancer properties. For instance, compounds structurally similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid have shown effectiveness against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Agrochemicals

In agricultural chemistry, compounds with similar structures have been explored as potential herbicides or pesticides . Their ability to inhibit specific enzymes or pathways in plants or pests can lead to effective crop protection strategies. The dioxidotetrahydrothiophene component may enhance the compound's stability and efficacy in soil environments .

Recent studies have highlighted the role of this compound in activating G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for various physiological processes. This suggests potential applications in treating conditions related to ion channel dysfunctions .

Case Studies and Research Findings

Synthesis and Production

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pressure. Advanced techniques such as continuous flow reactors may be employed for industrial production to enhance yield and reduce costs .

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to a cascade of biochemical events. Understanding these interactions is crucial for elucidating its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The sulfone group in the target compound enhances polarity and electron-withdrawing character compared to halogenated (e.g., chloro-benzyl ) or alkylated (e.g., isopropylphenyl ) analogs. This may influence solubility and reactivity in biological systems.

- Acid Strength : The carboxylic acid group’s acidity is modulated by adjacent substituents; electron-withdrawing groups (e.g., sulfone, chlorine) increase acidity, while alkyl groups (e.g., isopropyl) reduce it.

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.29 g/mol. The structure features a pyrazole ring substituted with a dioxidotetrahydrothiophene moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

The primary mechanism of action for this compound involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability by allowing potassium ions to flow into the cell, leading to hyperpolarization of the cell membrane. This effect can potentially mitigate conditions such as epilepsy and chronic pain by reducing neuronal firing rates.

Pharmacological Effects

Research has demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid include:

- Neuroprotective Effects : Activation of GIRK channels can lead to protective effects against excitotoxicity in neuronal cells.

- Anti-inflammatory Properties : Like other pyrazoles, this compound may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.

- Analgesic Activity : The modulation of potassium channels can also play a role in pain relief mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:

- Study on Neuroprotection : A study published in Neuroscience Letters indicated that pyrazole derivatives could significantly reduce neuronal cell death induced by glutamate toxicity through GIRK channel activation .

- Anti-inflammatory Activity : In animal models, compounds with similar structures have shown reduced inflammation markers and pain responses when administered prior to inflammatory stimuli .

- Pharmacokinetics : Research has highlighted that the compound exhibits favorable pharmacokinetic properties, including high absorption rates and low toxicity profiles in initial studies .

Comparative Biological Activity Table

| Property | 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Other Pyrazole Derivatives |

|---|---|---|

| Neuroprotective | Yes | Yes |

| Anti-inflammatory | Yes | Yes |

| Analgesic | Yes | Moderate |

| GIRK Channel Activator | Yes | Varies |

| Toxicity | Low | Generally low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.